molecular formula C18H18N2OS B12897108 4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone CAS No. 25555-26-4

4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone

Katalognummer: B12897108
CAS-Nummer: 25555-26-4
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: AMRYPROKDJQHAP-XMHGGMMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone is an organic compound that features a phenylthio group attached to a phenyl ring, which is further connected to a pyrrolidin-1-ylimino group via an ethanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone typically involves the following steps:

    Formation of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction where a thiophenol reacts with a halogenated benzene derivative under basic conditions.

    Coupling with Ethanone: The phenylthio-substituted benzene is then coupled with an ethanone derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Pyrrolidin-1-ylimino Group: The final step involves the reaction of the intermediate product with pyrrolidine under acidic or basic conditions to form the imino linkage.

Industrial Production Methods

Industrial production of 1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylthio and pyrrolidin-1-ylimino groups can contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-yl)ethanone: Lacks the imino group, which may affect its reactivity and biological activity.

    1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)propanone: Contains an additional carbon in the ethanone linkage, potentially altering its chemical properties.

Uniqueness

1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone is unique due to the presence of both the phenylthio and pyrrolidin-1-ylimino groups, which can impart distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

25555-26-4

Molekularformel

C18H18N2OS

Molekulargewicht

310.4 g/mol

IUPAC-Name

(2E)-1-(4-phenylsulfanylphenyl)-2-pyrrolidin-1-yliminoethanone

InChI

InChI=1S/C18H18N2OS/c21-18(14-19-20-12-4-5-13-20)15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2/b19-14+

InChI-Schlüssel

AMRYPROKDJQHAP-XMHGGMMESA-N

Isomerische SMILES

C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Kanonische SMILES

C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.